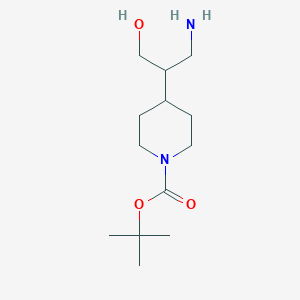

tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1-amino-3-hydroxypropan-2-yl substituent at the 4-position. The Boc group provides stability during synthetic processes, making it a versatile intermediate for drug discovery, particularly in the synthesis of kinase inhibitors or central nervous system (CNS)-targeting molecules .

Properties

Molecular Formula |

C13H26N2O3 |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

tert-butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)11(8-14)9-16/h10-11,16H,4-9,14H2,1-3H3 |

InChI Key |

OETNYMNYPCANMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection, substitution, and deprotection reactions, carried out under controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to tert-butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate exhibit potent anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.

Data Table: Anticancer Efficacy

| Compound Name | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| Example B | HCT116 (Colon) | 0.250 | Moderate inhibitory effect |

| Example C | A549 (Lung) | 0.300 | Significant inhibition |

These findings suggest that the compound could be further explored as a potential therapeutic agent for treating specific types of cancer, particularly triple-negative breast cancer, which is known for its aggressive nature and limited treatment options.

Neuropharmacological Effects

The structural characteristics of this compound suggest potential interactions with neurotransmitter systems, making it a candidate for mood regulation therapies.

Case Study: Mood Disorders

A study investigated the effects of similar piperidine derivatives on mood regulation, revealing that these compounds could act as modulators of serotonin and norepinephrine pathways. The results indicated potential for development into new antidepressants or anxiolytics.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including amination and carboxylation processes. Understanding the mechanism of action is critical for optimizing its pharmacological profile.

Mechanism Insights:

Preliminary molecular docking studies suggest that the compound may bind selectively to specific receptors involved in neurotransmission, which could enhance its therapeutic efficacy while minimizing side effects associated with non-selective drugs.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|---|

| tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate | - | C13H24N2O3 | 280.34 | 1-amino-3-hydroxypropan-2-yl | Bifunctional amine/hydroxyl groups for H-bonding |

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 1707580-61-7 | C15H23N3O2 | 277.36 | Pyridin-3-yl | Aromatic π-system for receptor interactions |

| tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate | 170364-89-3 | C18H24N2O2 | 300.40 | Indol-1-yl | Bulky aromatic substituent; potential CNS activity |

| tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate | 1235439-55-0 | C12H24N2O2 | 228.33 | 1-aminoethyl | Shorter alkyl chain; reduced steric hindrance |

Key Observations:

Functional Group Impact: The amino-hydroxypropan-2-yl group in the target compound provides dual hydrogen-bonding sites, enhancing solubility and target binding specificity compared to pyridinyl or indolyl derivatives . The pyridin-3-yl substituent (CAS 1707580-61-7) introduces aromaticity, favoring π-π stacking interactions in enzymatic pockets, but lacks hydroxyl functionality .

Molecular Weight and Solubility :

- The target compound (MW 280.34) is lighter than the indolyl derivative (MW 300.40), suggesting better aqueous solubility. However, the indolyl derivative’s hydrophobicity may enhance membrane permeability .

Biological Activity

tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a tert-butyl ester and an amino alcohol moiety. Its molecular formula is with a molecular weight of approximately 258.36 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various applications in drug development.

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within cells. The presence of the amino alcohol group enables hydrogen bonding, which may enhance binding affinity to target sites. Additionally, the piperidine structure can facilitate conformational flexibility, allowing the compound to adapt to different binding environments.

Antimicrobial Activity

Recent studies have investigated the compound's potential antimicrobial properties. For instance, derivatives of piperidine compounds have shown significant activity against various bacterial strains. Although specific data on this compound is limited, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The structural features of this compound suggest potential neuroprotective effects. Compounds with similar piperidine structures have been studied for their ability to modulate neurotransmitter systems, which could provide therapeutic benefits in neurological disorders such as Alzheimer's disease and Parkinson's disease.

Case Studies

- Synthesis and Characterization : A study focused on synthesizing this compound highlighted its stability and purity (≥95%). The synthesis involved standard organic reactions under controlled conditions, ensuring high yield and reproducibility .

- In Vitro Studies : In vitro assays demonstrated that similar piperidine derivatives exhibited significant inhibition of specific enzymes involved in metabolic pathways, suggesting that this compound may also influence metabolic processes .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₆N₂O₃ |

| Molecular Weight | 258.36 g/mol |

| Purity | ≥95% |

| Biological Activity | Antimicrobial, Neuroprotective (potential) |

| Minimum Inhibitory Concentration | 3.12 - 12.5 µg/mL (related compounds) |

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate, and how can reaction yields be optimized?

Synthesis typically involves multi-step strategies, starting with tert-butyl-protected piperidine scaffolds. Key steps include:

- Amine functionalization : Coupling reactions (e.g., reductive amination) to introduce the 1-amino-3-hydroxypropan-2-yl group .

- Protection/deprotection : Use of Boc (tert-butoxycarbonyl) groups to stabilize reactive intermediates .

Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (controlled heating to 50–80°C), and catalysts (e.g., palladium for cross-coupling) can improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. What safety protocols are critical during handling?

Q. How does the compound’s stability vary under different storage conditions?

- Optimal storage : –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .

- Decomposition risks : Exposure to moisture or acidic conditions may cleave the tert-butyl carbamate .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

Q. How can reaction stereochemistry be controlled during synthesis?

Q. What are the computational approaches to predict its biological activity?

Q. How can researchers address conflicting toxicity data in literature?

- In vitro assays : Conduct MTT or Ames tests to assess acute toxicity and mutagenicity .

- Dose-response studies : Identify threshold concentrations for cytotoxicity in cell lines (e.g., HEK293) .

Q. What advanced techniques validate its role as a pharmacophore in drug discovery?

- SPR (Surface Plasmon Resonance) : Measure binding kinetics to target proteins .

- Cryo-EM : Visualize compound-target complexes at near-atomic resolution .

Methodological Considerations

Q. How to optimize purification for scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.